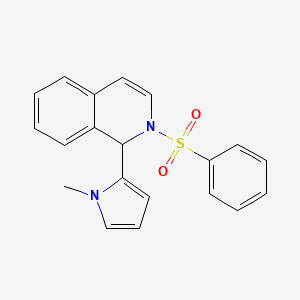

2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline

CAS No.: 93971-12-1

Cat. No.: VC17306330

Molecular Formula: C20H18N2O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93971-12-1 |

|---|---|

| Molecular Formula | C20H18N2O2S |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)-1-(1-methylpyrrol-2-yl)-1H-isoquinoline |

| Standard InChI | InChI=1S/C20H18N2O2S/c1-21-14-7-12-19(21)20-18-11-6-5-8-16(18)13-15-22(20)25(23,24)17-9-3-2-4-10-17/h2-15,20H,1H3 |

| Standard InChI Key | DPHKWZMCDHRLDT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC=C1C2C3=CC=CC=C3C=CN2S(=O)(=O)C4=CC=CC=C4 |

Introduction

Synthesis and Structural Elucidation

Synthetic Methodologies

The synthesis of isoquinoline derivatives often employs transition metal-catalyzed cyclization and functionalization strategies. A representative protocol for analogous pyrrole-isoquinoline hybrids involves:

-

Copper-mediated coupling: A mixture of 1a (354 mg, 2 mmol), 2a (260 mg, 2 mmol), and CuBr (30 mol%) in MeCN reacts at 60°C for 8 hours .

-

Workup and purification: Post-reaction, the crude product is extracted with ethyl acetate, dried over anhydrous MgSO₄, and purified via column chromatography (ethyl acetate/petroleum ether) .

Key synthetic challenges include regioselectivity control and minimizing side reactions during sulfonylation. The benzenesulfonyl group is typically introduced via nucleophilic substitution or Pd-catalyzed coupling, though specific details for this compound remain sparse in published works.

Physicochemical Properties

Based on structurally related compounds:

| Property | Value/Range | Source Compound |

|---|---|---|

| Molecular Weight | ~300–350 g/mol | Estimated from |

| Solubility | Low in H₂O; soluble in DMSO, DMF | Analogous to |

| LogP (Partition Coefficient) | ~3.5–4.2 | Predicted for sulfonamides |

The benzenesulfonyl moiety enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyrrole ring may facilitate hydrogen bonding with biological targets .

Applications in Drug Discovery

Kinase Inhibition

The compound’s planar structure aligns with ATP-binding pockets in kinases. For example, 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (PubChem CID 56761670) shows nanomolar activity against JAK2 and FLT3 .

Central Nervous System (CNS) Targets

Lipophilicity (LogP ~3.5) and moderate polar surface area (~80 Ų) suggest potential CNS penetration, making it viable for neurodegenerative disease research .

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Features | Bioactivity Highlights |

|---|---|---|

| 1-Methylpyrrole | Basic heterocycle; no sulfonyl | Scaffold for anticoagulants |

| Benzenesulfonamide | –SO₂NH₂ group | Carbonic anhydrase inhibition |

| 1-(1H-Indol-3-yl)-3,4-dihydroisoquinoline | Indole substitution | Serotonin receptor modulation |

The target compound’s hybrid architecture merges the metabolic stability of sulfonamides with the bioisosteric properties of pyrroles, offering a unique pharmacological profile .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume